N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of multiple functional groups, such as the chlorophenyl, thiadiazole, and nitrobenzamide moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves several key steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of the chlorophenyl group: This step typically involves the use of chlorinated aromatic compounds and appropriate coupling agents to attach the chlorophenyl group to the triazole ring.
Attachment of the thiadiazole moiety: The thiadiazole ring can be introduced through the reaction of thiosemicarbazide with appropriate electrophiles, followed by cyclization.
Formation of the nitrobenzamide group: This involves the nitration of a suitable benzamide precursor, followed by coupling with the triazole-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The triazole and thiadiazole rings can participate in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Coupling Reactions: Coupled triazole-thiadiazole derivatives.
Scientific Research Applications
N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its diverse functional groups and biological activity.
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its ability to interact with various biological targets.
Materials Science: Potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity. For example, the nitro group may participate in redox reactions, while the triazole and thiadiazole rings may interact with metal ions or other cofactors.
Comparison with Similar Compounds
N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[[4-(3-chlorophenyl)-5-[2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN8O4S3/c1-3-37-23-30-28-21(39-23)26-19(33)12-38-22-29-27-18(31(22)15-7-4-6-14(24)10-15)11-25-20(34)16-8-5-9-17(13(16)2)32(35)36/h4-10H,3,11-12H2,1-2H3,(H,25,34)(H,26,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXQCTGCCMSNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN8O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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